molecular formula C18H18ClF3N2O4S B5026873 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5026873
M. Wt: 450.9 g/mol
InChI Key: HZLPPHZZEQBAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The trifluoromethyl group could be introduced using a variety of methods, including the use of reagents such as trifluoromethyltrimethylsilane or (trifluoromethyl)trimethylsilane. The amide group could be formed via a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in condensation reactions, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the specific context in which it’s used, such as in a biological or chemical system .

Safety and Hazards

As with any chemical compound, handling “N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the results of further experimental studies .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O4S/c1-28-10-9-23-17(25)12-24(29(26,27)14-5-3-2-4-6-14)13-7-8-16(19)15(11-13)18(20,21)22/h2-8,11H,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLPPHZZEQBAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.